

An In-depth Technical Guide to a Key Fluorinated Building Block

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Compound of Interest

Compound Name: 2-Bromobenzyl fluoride

CAS No.: 446-47-9

Cat. No.: B3041977

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Important Note on Chemical Identity: The compound requested, 1-Bromo-2-(fluoromethyl)benzene, is not a commercially common or well-documented substance in major chemical databases. The available scientific literature and supplier catalogs are overwhelmingly dominated by its close analogue, 1-Bromo-2-(trifluoromethyl)benzene. This guide will therefore focus on the structure, properties, and applications of the well-characterized 1-Bromo-2-(trifluoromethyl)benzene, as it represents the scientifically accurate and relevant information for researchers in this field.

A Senior Application Scientist's Guide to 1-Bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Core Properties

1-Bromo-2-(trifluoromethyl)benzene is a substituted aromatic halide of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups on the benzene ring: an aryl bromide, which is a versatile handle for cross-coupling reactions, and a trifluoromethyl (-CF₃) group, which can profoundly influence the physicochemical and pharmacological properties of a molecule.

The trifluoromethyl group is a well-established bioisostere for other groups (like isopropyl or ethyl) and is known to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can modulate binding affinity to biological targets. This combination makes the title compound a valuable starting material for the synthesis of complex pharmaceutical intermediates.

Table 1: Chemical Identifiers for 1-Bromo-2-(trifluoromethyl)benzene[1][2]

Identifier	Value
IUPAC Name	1-Bromo-2-(trifluoromethyl)benzene
Synonyms	2-Bromobenzotrifluoride, o-Bromobenzotrifluoride
CAS Number	392-83-6
Molecular Formula	C ₇ H ₄ BrF ₃
SMILES	C1=CC=C(C(=C1)C(F)(F)F)Br

| InChIKey | RWXUNIMBRXGNEP-UHFFFAOYSA-N |

Molecular Structure and Weight

The structure consists of a benzene ring substituted at the 1- and 2- (or ortho) positions with a bromine atom and a trifluoromethyl group, respectively.

Caption: 2D Structure of 1-Bromo-2-(trifluoromethyl)benzene.

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

- Carbon (C): $7 \times 12.011 \text{ u} = 84.077 \text{ u}$
- Hydrogen (H): $4 \times 1.008 \text{ u} = 4.032 \text{ u}$
- Bromine (Br): $1 \times 79.904 \text{ u} = 79.904 \text{ u}$
- Fluorine (F): $3 \times 18.998 \text{ u} = 56.994 \text{ u}$

- Total Molecular Weight: 225.01 g/mol [2][3]

Table 2: Physicochemical Properties

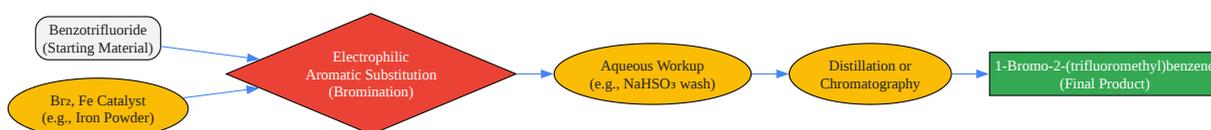
Property	Value	Source
Appearance	Liquid	[2]
Density	~1.6 - 1.7 g/mL at 25 °C	[4]
Boiling Point	~168-169 °C	[4]
Flash Point	~60 °C	

| Refractive Index| ~1.464 | |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-2-(trifluoromethyl)benzene can be achieved through several established routes. A common and reliable method is the electrophilic aromatic substitution (bromination) of benzotrifluoride (1,2,4-trifluorobenzene).

Causality in Experimental Design: The choice of reagents is critical. Benzotrifluoride is the starting material. The -CF₃ group is strongly deactivating and meta-directing due to its electron-withdrawing nature. However, under forcing conditions with a suitable catalyst, ortho/para substitution can be achieved. Iron powder (or FeBr₃) is often used as a Lewis acid catalyst.[4] It polarizes the Br-Br bond in elemental bromine (Br₂), creating a more potent electrophile ("Br⁺") that can attack the deactivated ring.



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Caption: General workflow for the synthesis of 1-Bromo-2-(trifluoromethyl)benzene.

Section 3: Applications in Drug Discovery & Synthesis

The true value of 1-Bromo-2-(trifluoromethyl)benzene lies in its role as a versatile building block. The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Key Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.
- Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
- Heck Coupling: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The ortho-relationship between the bromine and the trifluoromethyl group can introduce specific steric and electronic effects, influencing the conformation and properties of the final product, which can be strategically exploited in drug design.

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of the compound is paramount. A combination of spectroscopic methods provides a self-validating system.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the benzene ring.

- ^{19}F NMR: This is a highly diagnostic technique for fluorinated compounds. It will show a sharp singlet for the $-\text{CF}_3$ group, typically in the range of -60 to -65 ppm.
- ^{13}C NMR: Will show distinct signals for the seven carbon atoms, with the carbon attached to the $-\text{CF}_3$ group appearing as a quartet due to C-F coupling.
- Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 224 and 226), corresponding to the ^{79}Br and ^{81}Br isotopes.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, robust procedure for coupling 1-Bromo-2-(trifluoromethyl)benzene with a generic arylboronic acid.

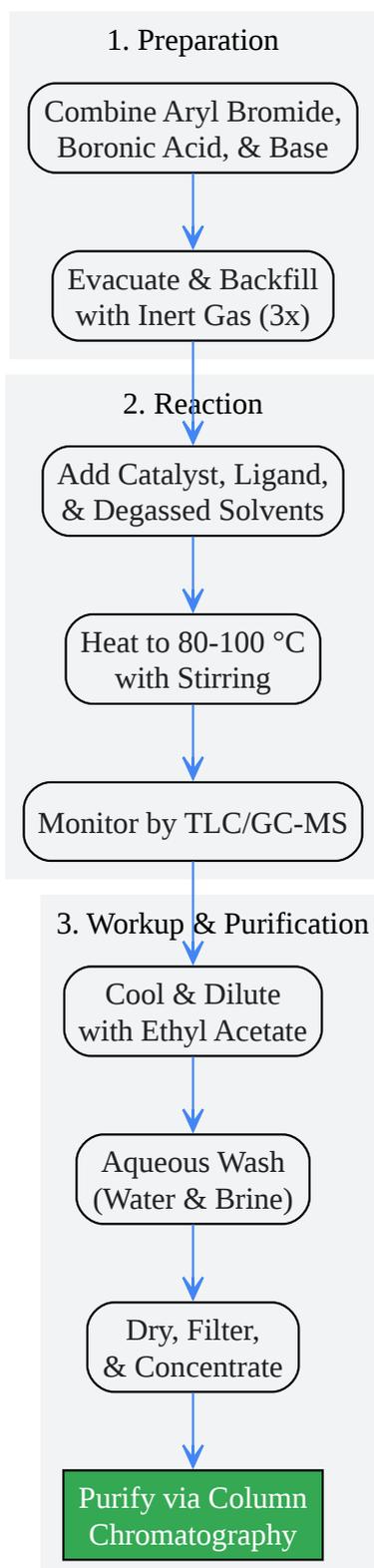
Objective: To synthesize a 2-(trifluoromethyl)-biphenyl derivative.

Materials:

- 1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq, 2 mol%)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 eq, 4 mol%) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Solvent: Toluene/Water mixture (e.g., 4:1 v/v)
- Reaction Vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)

Methodology:

- Vessel Preparation (Self-Validation): Add 1-Bromo-2-(trifluoromethyl)benzene, the arylboronic acid, and K_2CO_3 to the reaction vessel. Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
- Catalyst & Ligand Addition: Briefly open the vessel under a positive pressure of inert gas to add the $Pd(OAc)_2$ and the phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
- Solvent Addition: Add the degassed toluene and water via syringe. Degassing the solvents (e.g., by sparging with nitrogen) is another crucial step to prevent catalyst deactivation.
- Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
- Workup & Purification:
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and then with brine to remove inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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